molecular formula C14H20O B1677104 Octanophenone CAS No. 1674-37-9

Octanophenone

Cat. No.: B1677104
CAS No.: 1674-37-9
M. Wt: 204.31 g/mol
InChI Key: UDEVCZRUNOLVLU-UHFFFAOYSA-N
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Description

Octanophenone, also known as 1-phenyloctan-1-one, is an organic compound with the molecular formula C14H20O. It is a ketone that consists of an octane chain attached to a phenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Octanophenone, also known as Caprylophenone, is a complex organic compound . More research is needed to identify its primary targets and their roles.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyMore research is needed to outline these properties .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Octanophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with cytochrome P450 enzymes. These enzymes are involved in the metabolism of many substances, and this compound can act as a substrate or inhibitor, depending on the specific enzyme and conditions. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction pathways, affecting their activity and, consequently, the downstream signaling events .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By affecting kinase activity, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their heme groups, preventing the enzymes from catalyzing their reactions. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions at the molecular level are crucial for the compound’s overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature, but it can degrade over time, especially under conditions of high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound has been associated with changes in gene expression and metabolic activity in cultured cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can convert this compound into hydroxylated metabolites. These metabolites can then undergo further reactions, such as conjugation with glucuronic acid, to facilitate their excretion from the body. This compound can also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can interact with intracellular transporters, which help to distribute the compound to different cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octanophenone can be synthesized through the Friedel-Crafts acylation of benzene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is produced using similar Friedel-Crafts acylation methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Octanophenone is used in various scientific research applications due to its chemical properties:

    Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of other complex organic compounds.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is used as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: this compound is used in the manufacture of fragrances and flavoring agents.

Comparison with Similar Compounds

    Acetophenone: Similar to octanophenone but with a shorter carbon chain.

    Benzophenone: Contains two phenyl groups attached to a carbonyl group.

    Hexanophenone: Similar structure but with a hexane chain instead of an octane chain.

Uniqueness of this compound: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are required .

Properties

IUPAC Name

1-phenyloctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEVCZRUNOLVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061871
Record name Octanophenone
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674-37-9
Record name Octanophenone
Source CAS Common Chemistry
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Record name Octanophenone
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Record name Octanophenone
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Record name 1-Octanone, 1-phenyl-
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Record name Octanophenone
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Record name 1-phenyloctan-1-one
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Record name OCTANOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of octanophenone explored in the provided research papers?

A1: The provided research focuses on the use of this compound as a starting material in the multi-step synthesis of fingolimod [, ]. Fingolimod is an active pharmaceutical ingredient (API) approved by the USFDA for treating multiple sclerosis (MS) [].

Q2: Can this compound be used to understand the behavior of other compounds in the environment?

A2: Yes, this compound's photolysis on soil surfaces has been studied to understand the impact of vapor transport on the photodegradation of organic compounds []. Researchers found that compounds with similar structures and photolysis rates in solution, but varying vapor pressures, exhibited different degradation profiles on soil. This suggests that vapor pressure plays a role in the transport and subsequent photolysis of organic compounds in the environment [].

Q3: Has this compound been used in analytical chemistry applications?

A3: Yes, this compound serves as a standard in reversed-phase high-performance liquid chromatography (RP-HPLC) for identifying wheat varieties []. It helps improve the reproducibility and resolution of RP-HPLC analysis by providing a reference point for comparing the retention times of gliadin proteins extracted from different wheat varieties []. Additionally, this compound and other alkylphenones were used to assess the performance of a porous layered radially elongated pillar (PLREP) array column coupled to a nano-LC system [].

Q4: Are there any studies investigating the chemical reactivity of this compound?

A4: Yes, researchers have explored the borohydride reduction of this compound within a reversed-phase liquid chromatographic column []. This study aimed to understand how sodium borohydride and tetrabutylammonium borohydride reduce this compound to 1-phenyloctan-1-ol under specific conditions. Results indicated that a lower concentration of tetrabutylammonium borohydride was required compared to sodium borohydride to achieve the same level of reduction, suggesting potential substrate selectivity [].

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